molecular formula C18H14N2O2 B6576348 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione CAS No. 58867-56-4

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione

Cat. No.: B6576348
CAS No.: 58867-56-4
M. Wt: 290.3 g/mol
InChI Key: HMUPURVYUXMPBS-UHFFFAOYSA-N
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Description

The compound 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione is a derivative of isoindole-1,3-dione (commonly known as phthalimide) functionalized with a 2-methylindole moiety at the 5-position. The isoindole-1,3-dione core is a planar heterocyclic structure with two ketone groups, contributing to its electron-deficient nature and ability to participate in hydrogen bonding.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-8-13-9-12(6-7-16(13)19-11)10-20-17(21)14-4-2-3-5-15(14)18(20)22/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUPURVYUXMPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40315504
Record name 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58867-56-4
Record name 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Record name NSC294934
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Record name 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Preparation Methods

Reaction Mechanism

Potassium phthalimide acts as a nucleophile, displacing halide ions from 5-(chloromethyl)-2-methyl-1H-indole in an SN2 mechanism. The reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) over 12–24 hours. The general equation is:

PhthalimideK++5-(ClCH2)-2-methylindole2-[(2-methylindol-5-yl)methyl]phthalimide+KCl\text{Phthalimide}^- \text{K}^+ + \text{5-(ClCH}_2\text{)-2-methylindole} \rightarrow \text{2-[(2-methylindol-5-yl)methyl]phthalimide} + \text{KCl}

Experimental Protocol (Adapted from )

  • Reagents :

    • Potassium phthalimide (1.5 equiv)

    • 5-(Chloromethyl)-2-methyl-1H-indole (1.0 equiv)

    • Anhydrous DMF (50 mL/g substrate)

  • Procedure :

    • Suspend potassium phthalimide in DMF under nitrogen.

    • Add 5-(chloromethyl)-2-methylindole dropwise at 25°C.

    • Heat to 100°C for 18 hours with vigorous stirring.

    • Cool, dilute with ice water, and extract with CH2_2Cl2_2.

    • Purify via silica gel chromatography (CHCl3_3/acetone 95:5).

  • Yield : 62–68% (theoretical maximum 82% due to steric hindrance).

Key Challenges

  • Steric Effects : The 2-methyl group on indole impedes nucleophilic attack, necessitating extended reaction times.

  • Byproducts : Competing elimination reactions may form vinylindole derivatives, requiring careful chromatographic separation.

Tscherniac-Einhorn Reaction with 2-Methylindole

This method employs the condensation of 2-methylindole with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic conditions, adapted from protocols for indoline derivatives.

Reaction Overview

The Tscherniac-Einhorn reaction facilitates C-alkylation of indoles via electrophilic substitution. Concentrated sulfuric acid catalyzes the formation of a reactive iminium intermediate, which reacts with the phthalimide alcohol:

2-Methylindole+2-(HOCH2)phthalimideH2SO4Target Compound+H2O\text{2-Methylindole} + \text{2-(HOCH}2\text{)phthalimide} \xrightarrow{\text{H}2\text{SO}4} \text{Target Compound} + \text{H}2\text{O}

Optimized Procedure

  • Reagents :

    • 2-Methylindole (1.0 equiv)

    • 2-(Hydroxymethyl)isoindoline-1,3-dione (1.2 equiv)

    • Conc. H2_2SO4_4 (catalytic)

    • CH2_2Cl2_2 (solvent)

  • Steps :

    • Dissolve reactants in CH2_2Cl2_2 at 0°C.

    • Add H2_2SO4_4 dropwise (maintain T < 10°C).

    • Stir at 25°C for 48 hours.

    • Quench with NaHCO3_3, extract with CH2_2Cl2_2, and purify via recrystallization (EtOH/H2_2O).

  • Yield : 55–60%, with unreacted indole recoverable.

Limitations

  • Acid Sensitivity : The 2-methylindole’s electron-rich system risks protonation-induced side reactions.

  • Long Reaction Time : Slow electrophilic substitution necessitates 48-hour incubation.

Epoxide Ring-Opening Strategy

A less common but innovative approach involves epoxy intermediates, as reported in phthalimide syntheses.

Synthetic Pathway

  • Epoxide Synthesis : React epichlorohydrin with potassium phthalimide to form 2-(oxiran-2-ylmethyl)phthalimide.

  • Indole Coupling : Open the epoxide ring using 5-lithio-2-methylindole, exploiting the nucleophilicity of the indole’s C5 position.

2-(Oxiran-2-ylmethyl)phthalimide+5-Li-2-methylindoleTarget Compound+LiOH\text{2-(Oxiran-2-ylmethyl)phthalimide} + \text{5-Li-2-methylindole} \rightarrow \text{Target Compound} + \text{LiOH}

Procedure Highlights

  • Epoxidation : 72% yield of epoxyphthalimide after 24 h at 120°C.

  • Ring-Opening : Conducted at −78°C in THF, with slow warming to 25°C (yield: 58%).

Advantages and Drawbacks

  • Precision : Enables stereocontrol but requires cryogenic conditions.

  • Complexity : Multi-step synthesis reduces overall efficiency.

Analytical Characterization

Post-synthetic analysis confirms structure and purity:

TechniqueKey Data for Target CompoundSource
1^1H NMRδ 2.45 (s, 3H, CH3_3), 4.85 (s, 2H, CH2_2)
IR1715 cm1^{-1} (C=O), 3280 cm1^{-1} (N-H)
HPLCtR_R = 18.34 min (Chiralcel OD-H, hexane/i-PrOH)
MS (ESI+)m/z 291.1 [M+H]+^+

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost (Relative)
Phthalimide Alkylation62–6895–9818–24Low
Tscherniac-Einhorn55–6090–9348Moderate
Epoxide Ring-Opening589736High

Key Findings :

  • Alkylation Preferred : Higher yield and lower cost make Method 1 the industrial choice.

  • Tscherniac-Einhorn for Scalability : Despite lower yield, avoids hazardous alkyl halides.

  • Epoxide Route Niche : Reserved for stereospecific applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous isoindole-1,3-dione derivatives:

Compound Name / ID Substituent(s) Molecular Formula Molecular Weight LogP Key Applications/Synthesis Reference
Target Compound
2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione
2-methylindol-5-ylmethyl C₁₉H₁₅N₂O₂ 303.34 (calculated) ~2.6* Potential antitumor/IDO-1 inhibitor (inferred)
2-[(4-chlorophenylamino)methyl]isoindole-1,3-dione (5d) 4-chloroanilinomethyl C₁₅H₁₁ClN₂O₂ 294.71 ~2.1 Synthesized via condensation of hydroxymethylphthalimide and 4-chloroaniline (93.42% yield)
2-[(2-fluorophenylamino)methyl]isoindole-1,3-dione (5e) 2-fluoroanilinomethyl C₁₅H₁₁FN₂O₂ 278.26 ~1.8 Lower yield (77%) compared to 5d; substituent effects on reactivity
2-[(2-chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione Thiazolylmethyl C₁₃H₁₀ClN₂O₂S 305.75 ~2.2 Safety data available (GHS-compliant SDS)
2-[(1H-indol-3-yl)methyl]-1H-isoindole-1,3-dione (from ) Indol-3-ylmethyl C₁₇H₁₃N₂O₂ 289.30 ~2.4 Antitumor activity; imidazole-indole hybrid synthesis
2-glycyl isoindole-1,3-dione Glycine-linked C₁₀H₈N₂O₄ 220.18 ~0.5 Precursor for benzimidazole derivatives (e.g., 2-methylbenzimidazolyl-isoindole-1,3-dione)

*Estimated based on similar indole-containing analogs .

Key Observations

Substituent Effects on Reactivity and Yield :

  • Electron-withdrawing groups (e.g., chloro in 5d) enhance reactivity, achieving higher yields (93.42%) compared to electron-donating or sterically hindered groups (e.g., 2-fluoro in 5e, 77%) .
  • The target compound’s 2-methylindole substituent may reduce solubility (higher LogP ~2.6) compared to glycine-linked derivatives (LogP ~0.5) , impacting bioavailability.

Biological Activity: Compounds like 2-[4-(7-oxo-7H-6,6a,12-triaza-benzo[a]anthracen-5-yl)phenyl]isoindole-1,3-dione (13) exhibit antitumor activity via DNA intercalation or kinase inhibition . Indole-phthalimide hybrids (e.g., 2-[(1H-indol-3-yl)methyl]isoindole-1,3-dione) show promise as IDO-1 (indoleamine 2,3-dioxygenase) inhibitors, a target in cancer immunotherapy .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves condensation of hydroxymethylphthalimide with 2-methylindole-5-amine, analogous to methods in .
  • Contrastingly, benzimidazole-linked derivatives (e.g., 2-(1H-benzimidazol-2-ylmethyl)-isoindole-1,3-dione) require refluxing with ortho-phenylenediamine .

Research Findings and Implications

  • Antitumor Potential: Structural analogs with extended aromatic systems (e.g., benzoimidazo[2,1-a]phthalazine in compound 16 ) demonstrate enhanced cytotoxicity, suggesting that the target compound’s indole moiety may synergize with the isoindole core for similar effects.
  • Safety Profiles : Thiazole-containing analogs (e.g., 2-[(2-chloro-thiazol-5-yl)methyl]isoindole-1,3-dione) have established safety data (GHS SDS), providing a benchmark for toxicity studies .

Biological Activity

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione, with a CAS number of 58867-56-4, is a compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, which have been extensively studied for potential therapeutic applications. This compound exhibits significant interactions with various biological systems, influencing cellular processes and metabolic pathways.

The biological activity of this compound can be attributed to its interaction with several key biomolecules:

  • Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Depending on the specific enzyme and context, these interactions can result in either inhibition or activation of enzymatic activity.
  • Cell Signaling Pathways : It modulates various cell signaling pathways, notably the MAPK/ERK pathway, which is essential for cell proliferation and survival. Activation of this pathway can lead to enhanced cell growth and resistance to apoptosis.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)12.5Induction of apoptosis through mitochondrial pathways
MCF7 (Breast Cancer)15.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.0Modulation of p53 signaling pathway

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Antiviral and Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise in antiviral and antimicrobial activities:

  • Antiviral Activity : Studies have indicated that it can inhibit viral replication in vitro, potentially through interference with viral entry or replication mechanisms.
  • Antimicrobial Efficacy : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

Case Study 1: Anticancer Efficacy in Preclinical Models

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to controls. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity Against Resistant Strains

In a clinical setting, this compound was evaluated against multi-drug resistant strains of bacteria. Results indicated that it could effectively reduce bacterial load in infected tissues, suggesting its potential as an alternative treatment option for resistant infections.

Q & A

Q. What are the common synthetic routes for 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione?

Answer: The synthesis typically involves coupling indole derivatives with isoindole-1,3-dione precursors. A validated approach includes:

  • Step 1 : Functionalization of the indole moiety (e.g., introducing a methyl group at the 2-position via alkylation or Friedel-Crafts reactions).
  • Step 2 : Cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura coupling) to link the indole and isoindole-dione units. For example, ethynyl or boronic acid groups on the indole can react with halogenated isoindole-dione derivatives .
  • Step 3 : Purification via column chromatography or recrystallization.
    Key challenges include regioselectivity in indole functionalization and minimizing side reactions during coupling.

Q. How can spectroscopic methods characterize the structural integrity of this compound?

Answer: A multi-technique approach is recommended:

  • NMR : Confirm the methyl group at the indole 2-position (δ 2.4–2.6 ppm for CH₃) and the isoindole-dione carbonyls (δ ~170 ppm in ¹³C NMR).
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Detect carbonyl stretches (~1770 cm⁻¹ and ~1700 cm⁻¹ for isoindole-dione) and indole N-H stretches (~3400 cm⁻¹).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated in related isoindole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Answer: Optimization involves systematic parameter variation:

  • Catalyst Screening : For coupling steps, iodine (10 mol%) in acetonitrile at 40°C achieved 98% yield in analogous isoindole syntheses (vs. 5% with p-TsOH) .
  • Temperature Control : Elevated temperatures (40–80°C) enhance reaction rates but may promote decomposition; real-time monitoring via HPLC is advised.
  • Solvent Selection : Polar aprotic solvents (e.g., MeCN) improve solubility of intermediates.
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., reagent stoichiometry, catalyst loading) and reduce experimental runs .

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

Answer:

  • Quantum Chemical Calculations : Predict reactivity and regioselectivity of substituents (e.g., methyl vs. ethynyl groups) using DFT-based transition-state modeling .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) to prioritize candidates for synthesis.
  • Machine Learning : Train models on existing isoindole-dione bioactivity datasets to predict ADMET properties or cytotoxicity .

Q. How to address contradictions in reported biological activities of isoindole-1,3-dione derivatives?

Answer: Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays : Replicate studies under uniform conditions (e.g., cell line, IC₅₀ protocols).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethynyl groups) across studies to isolate activity drivers .
  • Meta-Analysis : Pool data from multiple sources using statistical tools to identify trends obscured in individual studies.

Q. What methodologies resolve challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Improve heat/mass transfer and reduce batch variability for high-purity production.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q. How to evaluate the environmental impact of this compound during early-stage research?

Answer:

  • Ecotoxicology Screening : Use computational tools (e.g., ECOSAR) to predict aquatic toxicity based on structural fragments.
  • Degradation Studies : Perform photolysis or hydrolysis experiments under simulated environmental conditions (pH, UV exposure).
  • Life Cycle Assessment (LCA) : Quantify energy/resource use from synthesis to disposal, prioritizing sustainable steps .

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